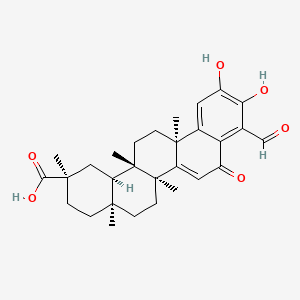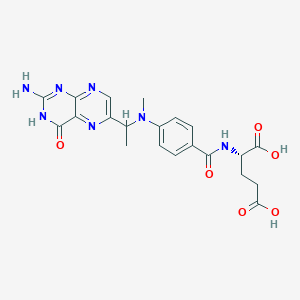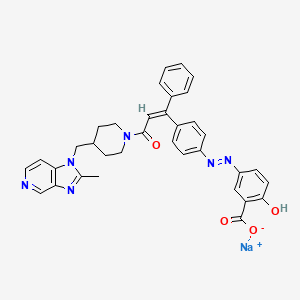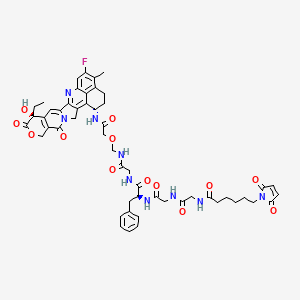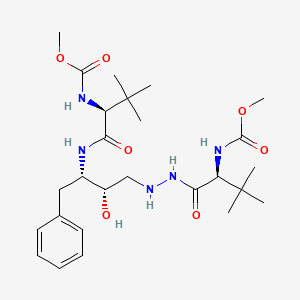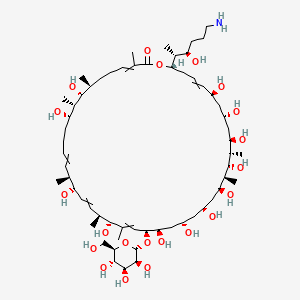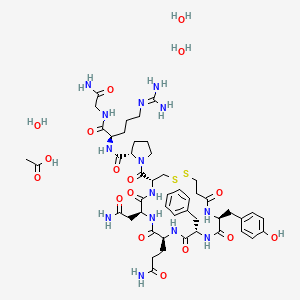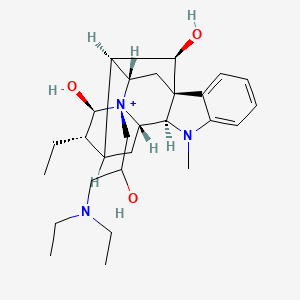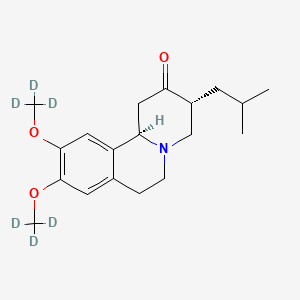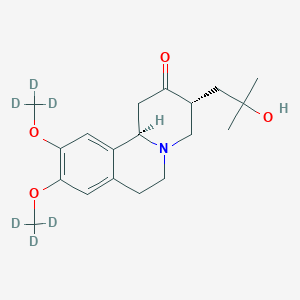
1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-4662 (hydrochloride) is a chemical compound that belongs to the class of substituted cathinones. It is a 3,4-dimethoxy derivative of pentedrone and α-pyrrolidinopentiophenone. This compound features an ethylamine group in place of the amino group typically attached to the alpha carbon of pentedrone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-4662 (hydrochloride) involves the reaction of 3,4-dimethoxyphenylacetone with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide (DMF) and is carried out at a specific temperature to ensure the formation of the desired product. The resulting compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of DL-4662 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and forensic applications .
Chemical Reactions Analysis
Types of Reactions
DL-4662 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
DL-4662 (hydrochloride) is primarily used in forensic and research applications. It serves as an analytical reference standard for the identification and quantification of substituted cathinones in biological and environmental samples. The compound is also used in mass spectrometry and other analytical techniques to study the properties and behavior of cathinones .
Mechanism of Action
The exact mechanism of action of DL-4662 (hydrochloride) is not well understood. it is believed to interact with the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects .
Comparison with Similar Compounds
DL-4662 (hydrochloride) is similar to other substituted cathinones such as pentedrone and α-pyrrolidinopentiophenone. it is unique due to the presence of the 3,4-dimethoxyphenyl group and the ethylamine substitution. These structural differences may result in variations in its pharmacological and toxicological properties .
List of Similar Compounds
- Pentedrone
- α-Pyrrolidinopentiophenone
- Methcathinone
- Mephedrone
Properties
CAS No. |
1674389-55-9 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one |
InChI |
InChI=1S/C15H23NO3/c1-5-7-12(16-6-2)15(17)11-8-9-13(18-3)14(10-11)19-4/h8-10,12,16H,5-7H2,1-4H3 |
InChI Key |
WZVCLFAACAERMB-UHFFFAOYSA-N |
SMILES |
CCCC(NCC)C(C1=CC=C(OC)C(OC)=C1)=O |
Canonical SMILES |
CCCC(C(=O)C1=CC(=C(C=C1)OC)OC)NCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DL-4662; DL4662; DL 4662; J3.314.550K; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


